Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
The compound is a derivative of dihydropyridine with methoxyphenyl and dimethylcarboxylate substitutions. Dihydropyridines are a class of compounds that are often used in medicinal chemistry, particularly as calcium channel blockers .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine core, possibly through a Hantzsch dihydropyridine synthesis or a similar method, followed by substitution with the appropriate functional groups .Molecular Structure Analysis
The molecular structure would be characterized by the dihydropyridine ring, with the methoxyphenyl and dimethylcarboxylate groups attached at the 4 and 3,5 positions respectively .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could potentially undergo a variety of reactions. The methoxy group could be demethylated, and the carboxylate groups could participate in esterification or amidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. The presence of the methoxy and carboxylate groups could increase the compound’s polarity and potentially its solubility in polar solvents .Scientific Research Applications
Synthesis and Crystal Structures : This derivative is a part of the Hantzsch 1,4-dihydropyridine derivatives, synthesized and examined using X-ray crystallography and density functional theory. These compounds have varying substituted phenyl ligands and show different molecular shapes and intermolecular interactions, crucial for understanding their chemical behavior and potential applications (Jasinski et al., 2013).
Microwave Synthesis : Another study highlights its synthesis via the Hantzsch condensation reaction under microwave irradiation, a technique that could offer more efficient production methods for these compounds (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis : The molecular structure of similar dihydropyridine derivatives has been characterized by X-ray diffraction analysis. Understanding the structure is vital for exploring potential pharmacological uses and how structural variations affect properties (Mahendra et al., 2004).
Potential Pharmacological Properties : The 1,4-dihydropyridine derivatives, to which Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate belongs, are known for their calcium channel antagonist properties. Studies on similar compounds have revealed a correlation between molecular structure and pharmacological activity, such as their ability to inhibit calcium-dependent responses in smooth muscle (Triggle et al., 1980).
Antimicrobial Potential : Some 1,4-dihydropyridine derivatives have shown activity against pathogens like Aspergillus fumigatus and Candida albicans, indicating potential antimicrobial applications. Understanding the activities of these derivatives, including this compound, could lead to the development of new antimicrobial agents (Chhillar et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10-14(17(20)23-4)16(12-6-8-13(22-3)9-7-12)15(11(2)19-10)18(21)24-5/h6-9,16,19H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXDEFZXLVTHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346719 | |
Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73257-47-3 | |
Record name | dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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